

Application Notes and Protocols for MI-463 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent and specific small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemia cells with MLL rearrangements.[1][2][3] By disrupting this interaction, MI-463 effectively downregulates the expression of downstream oncogenic targets, such as HOXA9 and MEIS1, leading to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[4] These application notes provide detailed protocols for the preparation of MI-463 stock solutions in Dimethyl Sulfoxide (DMSO) and their subsequent use in common in vitro and in vivo experimental workflows.

Physicochemical Properties and Solubility of MI-463

A comprehensive understanding of the physicochemical properties of **MI-463** is essential for accurate and reproducible experimental results.



Property	Value	Source(s)
Molecular Weight	484.54 g/mol	[1]
CAS Number	1628317-18-9	[1]
Solubility in DMSO	84 - 120 mg/mL	[1]
Appearance	White to off-white solid	[1]

Note: The solubility of **MI-463** in DMSO can be influenced by the purity of the DMSO and the presence of water. It is highly recommended to use anhydrous, high-purity DMSO and sonication to ensure complete dissolution.

Preparation of MI-463 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of MI-463 in DMSO.

Materials:

- MI-463 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated micropipettes and sterile tips

Protocol:

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Weighing MI-463: Accurately weigh the desired amount of MI-463 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.845 mg of MI-463 (Molecular Weight =



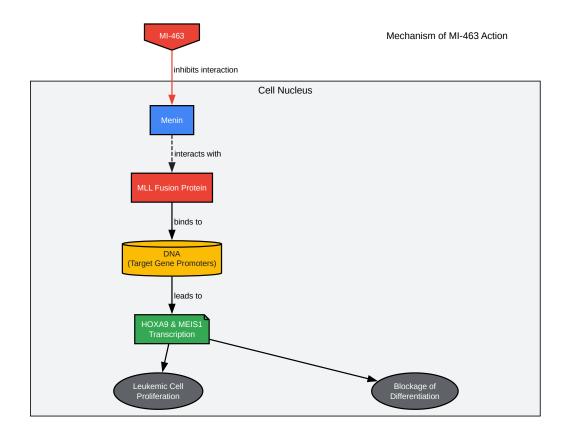
484.54 g/mol).

- Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the MI-463 powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.845 mg of MI-463.
- Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
- Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution of **MI-463** in DMSO is stable for at least 6 months when stored at -20°C.[1]

Signaling Pathway of MI-463

MI-463 targets the critical interaction between menin and MLL fusion proteins, which is a hallmark of MLL-rearranged leukemias. The following diagram illustrates this signaling pathway and the mechanism of action of **MI-463**.





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Caption: MI-463 inhibits the menin-MLL interaction.

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments using the **MI-463** stock solution.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (GI50) of **MI-463** on leukemia cell lines.

Materials:

MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)



- Non-MLL rearranged leukemia cell lines (as negative controls)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- MI-463 stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Plate reader

Protocol:

- Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
- Compound Treatment: Prepare serial dilutions of the MI-463 stock solution in complete medium. Add 100 μL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 μM). Include a vehicle control (DMSO) at a concentration equivalent to the highest MI-463 concentration.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

In Vitro Differentiation Assay (Flow Cytometry for CD11b)

This assay measures the ability of **MI-463** to induce myeloid differentiation in leukemia cells by assessing the expression of the cell surface marker CD11b.

Materials:

- MLL-rearranged leukemia cell lines
- Complete cell culture medium
- MI-463 stock solution (10 mM in DMSO)
- 6-well cell culture plates
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- FITC-conjugated anti-CD11b antibody
- Flow cytometer

Protocol:

- Cell Treatment: Seed leukemia cells in 6-well plates at an appropriate density and treat with a range of **MI-463** concentrations (e.g., 0.1, 1, 5 μM) or DMSO as a vehicle control.
- Incubation: Incubate the cells for 5-7 days, replenishing the medium and compound every 2-3 days.
- · Cell Harvesting and Staining:
 - Harvest the cells and wash them twice with cold PBS.



- · Resuspend the cells in FACS buffer.
- Add the FITC-conjugated anti-CD11b antibody and incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibody.
- Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
- Data Analysis: Quantify the percentage of CD11b-positive cells in the treated and control samples.

Experimental Workflow Diagram

In Vitro Experimental Workflow

Prepare MI-463 Stock Solution (10 mM in DMSO) In Vitro Assays Apoptosis Assay (Annexin V Staining) Culture MLL-rearranged Leukemia Cells Differentiation Assay (CD11b Staining) Cell Viability Assay (MTT)

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Caption: Workflow for in vitro MI-463 experiments.

Safety and Handling

MI-463:

- Hazard Identification: The substance is not classified as hazardous according to the Globally Harmonized System (GHS).
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
- First Aid: In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.

DMSO:

- Hazard Identification: Combustible liquid. May cause skin and eye irritation. Readily absorbed through the skin.
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or neoprene are recommended), and safety goggles.
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat and open flames.
- Waste Disposal: Dispose of DMSO-containing waste as hazardous chemical waste according to institutional guidelines.

Disclaimer

This document is intended for informational purposes only and for use by trained professionals in a laboratory setting. The information provided is based on currently available scientific literature. Researchers should always consult the relevant Safety Data Sheets (SDS) for both **MI-463** and DMSO before handling and perform their own risk assessments. The protocols



provided are general guidelines and may require optimization for specific cell lines or experimental conditions.

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- To cite this document: BenchChem. [Application Notes and Protocols for MI-463 Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572302#preparing-mi-463-stock-solution-in-dmso]

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